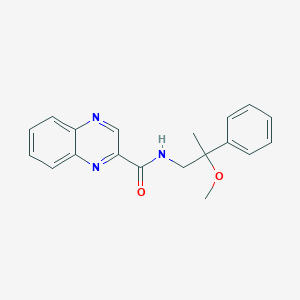
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Substitution Reactions:
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives.
Applications De Recherche Scientifique
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Pharmaceuticals: The compound is explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-thiazol-2-amine: Lacks the N-methyl group.
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-ethyl-1,3-thiazol-2-amine: Contains an ethyl group instead of a methyl group.
Uniqueness
The presence of the N-methyl group in 4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine may enhance its binding affinity to specific molecular targets, potentially increasing its efficacy as a therapeutic agent. Additionally, the combination of the 3-chlorophenyl and 2-fluoropyridin-4-yl groups contributes to its unique chemical properties and reactivity.
Propriétés
Numéro CAS |
917807-93-3 |
|---|---|
Formule moléculaire |
C15H11ClFN3S |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
4-(3-chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H11ClFN3S/c1-18-15-20-13(9-3-2-4-11(16)7-9)14(21-15)10-5-6-19-12(17)8-10/h2-8H,1H3,(H,18,20) |
Clé InChI |
WWMMXUFCMNKTNC-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=C(S1)C2=CC(=NC=C2)F)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 3-oxo-3-[(pyridin-3-yl)amino]propanoate](/img/structure/B14188696.png)
![2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde](/img/structure/B14188712.png)
![2-{[tert-Butyl(ethyl)amino]methyl}phenol](/img/structure/B14188720.png)


![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate](/img/structure/B14188732.png)






![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)
